1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,5-difluorobenzyl)piperidine-4-carboxamide
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Overview
Description
The compound is a derivative of benzofuran [3,2-D]pyrimidine . Benzofuran derivatives are known to play a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Synthesis Analysis
A series of benzofuran [3,2-D]pyrimidine derivatives containing thiosemicarbazide or its analogs were designed, synthesized, and biologically evaluated on their inhibition on PARP enzyme activity .
Molecular Structure Analysis
The molecular structure of this compound seems to be complex, with multiple rings and functional groups. It is a derivative of benzofuran [3,2-D]pyrimidine .
Scientific Research Applications
Synthesis and Biological Activities
Several studies have focused on the synthesis of novel compounds with similar structural features for potential therapeutic applications. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities, has been reported (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing significant inhibitory activity and potential as therapeutic agents.
Anticancer Applications
Metabolism studies of novel antineoplastic tyrosine kinase inhibitors, such as flumatinib in chronic myelogenous leukemia patients, have provided insights into the main metabolic pathways in humans after oral administration (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010). Understanding the metabolism of these compounds is crucial for optimizing their therapeutic efficacy and safety profiles.
Antibacterial and Antifungal Agents
Research into thiazole-aminopiperidine hybrid analogues has led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors, showing promise as antituberculosis agents (V. U. Jeankumar, J. Renuka, P. Santosh, V. Soni, J. Sridevi, P. Suryadevara, P. Yogeeswari, D. Sriram, 2013). These findings highlight the potential of structurally similar compounds in addressing infectious diseases.
Antipsychotic and Antidepressant Research
Studies on heterocyclic carboxamides have explored their potential as antipsychotic agents, evaluating their binding to dopamine and serotonin receptors and their effects in behavioral models (M. H. Norman, F. Navas, J. Thompson, G. Rigdon, 1996). These research efforts aim to develop new treatments for psychiatric disorders by synthesizing and evaluating compounds with novel mechanisms of action.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(3,5-difluorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O2/c24-16-9-14(10-17(25)11-16)12-26-23(30)15-5-7-29(8-6-15)22-21-20(27-13-28-22)18-3-1-2-4-19(18)31-21/h1-4,9-11,13,15H,5-8,12H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYGURDUMJSSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC(=CC(=C2)F)F)C3=NC=NC4=C3OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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